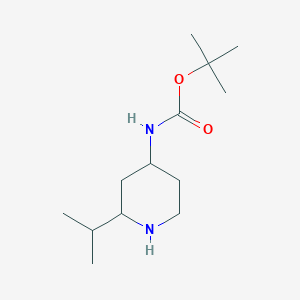

tert-Butyl (2-isopropylpiperidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-(2-propan-2-ylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C13H26N2O2/c1-9(2)11-8-10(6-7-14-11)15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16) |

InChI Key |

CUJULBUUCLUYIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CCN1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

One well-documented method involves reductive amination of 4-N-Boc-aminopiperidine with acetone to introduce the isopropyl substituent at the 2-position:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-N-Boc-aminopiperidine + Acetone | - | Formation of imine intermediate |

| 2 | Sodium cyanoborohydride, Acetic acid, Methanol, 20°C, 16 h | ~80 | Reduction of imine to 2-isopropylpiperidine derivative |

| 3 | Purification by chromatography | - | Product: tert-Butyl (2-isopropylpiperidin-4-yl)carbamate |

This method is reported with an 80% yield and mild reaction conditions, making it efficient and scalable.

Carbamate Protection and Functionalization

The carbamate moiety is introduced typically by reaction with tert-butyl carbamate derivatives or Boc anhydride under basic conditions:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Free amine intermediate + tert-butyl carbamate or Boc2O | 60-85 | Usually in presence of base such as DIPEA, in solvents like dichloromethane or DMF |

| 2 | Stirring at room temperature or mild heating | - | Carbamate protection stabilizes the amine functionality |

| 3 | Purification by flash chromatography or HPLC | - | Ensures removal of unreacted starting materials and by-products |

For example, using DIPEA in dichloromethane at room temperature for 1 hour under inert atmosphere yields 84% of the carbamate-protected product.

Microwave-Assisted Coupling Reactions

Microwave irradiation has been employed to accelerate coupling reactions involving Boc-protected amines and electrophilic partners:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Boc-protected ethylene diamine + electrophile (e.g., compound 2) | 60-66 | Microwave at 160°C for 10 min |

| 2 | Deprotection with TFA/DCM | - | Removal of Boc group to liberate free amine |

| 3 | Coupling with monomethyl esters using EDCI, HOBt | 30-38 | Followed by hydroxylamine treatment to form hydroxamic acid derivatives |

This method is useful for introducing further functional groups on the piperidine scaffold but can be adapted for the carbamate-protected piperidine synthesis.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-N-Boc-aminopiperidine, Acetone, NaCNBH3, AcOH, MeOH | ~80 | Mild conditions, high yield | Requires handling of cyanoborohydride |

| Carbamate Protection | Boc2O or tert-butyl carbamate, DIPEA, DCM, RT | 60-85 | Straightforward, well-established | Requires inert atmosphere |

| Microwave-Assisted Coupling | Boc-protected amine, electrophile, microwave, TFA/DCM, EDCI, HOBt | 30-66 | Rapid reaction times | Specialized equipment needed |

- The reductive amination step is critical for selective introduction of the isopropyl group at the 2-position without affecting the carbamate protection at the 4-position nitrogen.

- Use of sodium cyanoborohydride in methanol with acetic acid provides a smooth reduction of the imine intermediate with minimal side reactions.

- Carbamate protection is efficiently achieved using tert-butyl carbamate derivatives in the presence of DIPEA, which acts as a base to neutralize generated acids and improve reaction rates.

- Microwave-assisted methods can significantly reduce reaction times for coupling steps but may require optimization of temperature and time to maximize yields and minimize decomposition.

- Purification typically involves flash chromatography or reverse-phase HPLC to obtain high purity products suitable for further synthetic applications or biological testing.

The preparation of this compound primarily relies on reductive amination of Boc-protected aminopiperidine followed by carbamate protection. The methods are well-established, yielding the target compound in good yields under mild conditions. Microwave-assisted coupling offers an alternative for rapid synthesis of related derivatives. These methods are supported by diverse research findings and provide a robust framework for the synthesis of this compound in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-isopropylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The primary application of tert-butyl (2-isopropylpiperidin-4-yl)carbamate lies in its potential as a pharmaceutical agent. Its structure suggests it may exhibit antibacterial and antimicrobial properties, making it a candidate for developing new antibiotics or treatments for infections.

Neuropharmacology

Research indicates that compounds similar to this compound may act as inhibitors of enzymes related to neurodegenerative diseases. For instance, studies have shown that related carbamates can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, thereby enhancing cholinergic signaling in the brain .

Protective Effects Against Neurotoxicity

In vitro studies have demonstrated that certain derivatives can protect astrocytes from amyloid beta-induced toxicity, which is relevant for Alzheimer's disease research. These findings suggest that modifications to the carbamate structure could enhance neuroprotective effects .

Case Study 1: Inhibition of β-secretase Activity

A study evaluated the effects of a structurally related compound on β-secretase activity, which is crucial for amyloid beta peptide production. The results indicated that modifications to the carbamate structure significantly influenced enzyme inhibition, suggesting that this compound could be optimized for similar effects .

Case Study 2: Neuroprotection in Astrocytes

In another investigation, researchers assessed the protective effects of related compounds against oxidative stress induced by amyloid beta in astrocyte cultures. The results showed a reduction in inflammatory markers and cell death, indicating potential therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (2-isopropylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl (2-isopropylpiperidin-4-yl)carbamate, highlighting differences in molecular features, applications, and biological relevance:

Structural and Functional Analysis

- Piperidine vs. Pyrimidine/Pyridine Derivatives : Piperidine-based compounds (e.g., ) exhibit greater basicity compared to pyrimidine or pyridine analogs (e.g., ), affecting their pharmacokinetic profiles. The isopropyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration relative to methoxy-substituted analogs (e.g., ).

- Aromatic vs. Aliphatic Amines : Aromatic amines (e.g., ) are prone to oxidation, whereas aliphatic amines (e.g., target compound) are more stable under physiological conditions.

Biological Activity

Tert-butyl (2-isopropylpiperidin-4-yl)carbamate is a significant organic compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol. It plays a crucial role in medicinal chemistry as a pharmaceutical intermediate and has been explored for its biological activities, particularly in drug development for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a piperidine ring, which is essential for its interaction with biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the piperidine structure allows for modulation of receptor activity, which can result in various biological effects.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, it has been shown to interact with lysine methyltransferases, which are involved in epigenetic regulation. Such interactions can be pivotal in cancer therapy, where modulation of these enzymes may alter tumor growth dynamics .

2. Neuroactive Substances

Research indicates that this compound may serve as a precursor for neuroactive drugs aimed at treating neurological disorders. Its structural similarities to other carbamate derivatives suggest potential efficacy in modulating neurotransmitter systems .

3. Anticancer Properties

The compound has been explored in the context of oncological diseases, particularly regarding its ability to inhibit the growth and metastasis of malignant tumors. Studies have shown that derivatives of this compound can target NUAK1 kinase, which is implicated in cancer progression .

Case Studies and Experimental Results

A series of studies have demonstrated the biological activity of this compound:

- Inhibition Studies : In vitro assays revealed that compounds derived from this compound exhibit significant inhibitory effects on specific enzymes related to cancer cell proliferation .

- Neuroprotective Effects : Experimental models have suggested that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta peptides, indicating potential applications in Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, neuroprotection | Covalent bonding with enzyme active sites |

| Tert-butyl (1-carbamoylpiperidin-4-yl)carbamate | Anticancer properties | Targeting NUAK1 kinase |

| Tert-butyl (4-hydroxy-3-carbamoylphenyl) | Inhibition of β-secretase and acetylcholinesterase | Modulation of amyloid aggregation pathways |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates good solubility in organic solvents such as ether and methanol. This solubility is critical for its application in drug formulation and delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.